N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide

Description

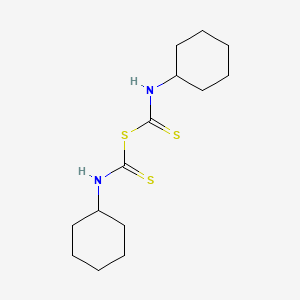

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is an organosulfur compound featuring two cyclohexyl groups attached via thiocarbamoyl and sulfanyl linkages.

Properties

CAS No. |

5439-69-0 |

|---|---|

Molecular Formula |

C14H24N2S3 |

Molecular Weight |

316.6 g/mol |

IUPAC Name |

cyclohexylcarbamothioyl N-cyclohexylcarbamodithioate |

InChI |

InChI=1S/C14H24N2S3/c17-13(15-11-7-3-1-4-8-11)19-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |

InChI Key |

VCOAOKCUORGUCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=S)SC(=S)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of cyclohexylamine with carbon disulfide and subsequent treatment with cyclohexyl isothiocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiocarbamoylsulfanyl groups to thiols.

Substitution: Nucleophilic substitution reactions can occur at the thiocarbamoylsulfanyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. The thiocarbamoylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Palladium Complexes with N-Cyclohexyl Ligands ()

The palladium complexes in share N-cyclohexyl substituents but differ in their metal-coordinated frameworks. For example:

- Di-μ-acetate-bis(N-cyclohexyl-1-(2-fluorophenyl)methaniminato-C6,N)dipalladium(II) (1a) : Features acetate bridges and fluorophenyl groups, with a melting point of 204–206°C .

- Di-μ-chloro-bis(N-cyclohexyl-1-(4-methoxyphenyl)methaniminato-C6,N)dipalladium(II) (2b) : Contains chloro bridges and methoxyphenyl groups, melting at 236–238°C .

Key Differences :

- The target compound lacks metal coordination, suggesting lower thermal stability compared to palladium complexes (melting points >178°C).

- Substituents like fluorophenyl or methoxyphenyl in palladium complexes introduce electronic effects absent in the target compound, which relies on sulfur-based linkages.

Oxazolidinone-Containing Cyclohexyl Amide ()

The compound in , N-cyclohexyl-1-(2-{1-[(cyclohexylamino)carbonyl]cyclohexyl}-3,5-dioxo-1,2-oxazolidin-4-yl)cyclopentanecarboxamide monohydrate, features an oxazolidinone core stabilized by hydrogen bonds (N–H···O, O–H···O). Its crystal structure shows planar alignment perpendicular to the oxazolidinone ring .

Key Differences :

- The target compound’s thiocarbamoylsulfanyl groups likely exhibit weaker hydrogen-bonding capacity compared to the oxazolidinone’s oxygen-rich framework.

Methanethioamide Derivatives ()

Methanethioamide, N,N-dimethyl, identified in Trichilia gilgiana extracts, demonstrates insecticidal activity against Sitophilus zeamais .

Key Differences :

- The target compound’s larger cyclohexyl groups and sulfanyl linkages may increase steric bulk and persistence compared to the simpler N,N-dimethyl derivative.

- Enhanced lipophilicity could improve membrane permeability but reduce water solubility.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

Biological Activity

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is a compound with potential applications in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C13H18N2S3

- Molecular Weight : 306.48 g/mol

- CAS Number : 5439-69-0

The biological activity of this compound is primarily attributed to its thiocarbamoyl and thioamide functional groups, which are known to interact with various biological targets. These interactions may lead to modulation of enzyme activity and influence cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in specific cancer cell lines, potentially through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, such as proteases and kinases, which play crucial roles in cellular processes and disease progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies by Lee et al. (2024) assessed the anticancer properties of the compound on breast cancer cell lines. The findings indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.